An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Properties, Synthesis, and Applications in Research and Drug Development
An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Properties, Synthesis, and Applications in Research and Drug Development
This technical guide provides a comprehensive overview of 1,3,5-cyclohexanetriol, a versatile polyhydroxylated cycloalkane. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, stereoisomerism, synthesis methodologies, and its burgeoning applications as a chiral scaffold and functional building block in medicinal chemistry and materials science.
Introduction: The Structural Significance of 1,3,5-Cyclohexanetriol
1,3,5-Cyclohexanetriol, a cyclohexane ring substituted with three hydroxyl groups, is a molecule of significant interest due to its unique stereochemistry and versatile chemical functionality. The spatial arrangement of its hydroxyl groups, which can exist in various cis and trans configurations, dictates its physical properties and reactivity, making it a valuable synthon in asymmetric synthesis.[1] Its non-toxic nature and solubility in polar solvents further enhance its utility in a range of scientific applications, from being a precursor in the synthesis of functional materials to an excipient in pharmaceutical formulations.[1][2]
Physicochemical Properties and Stereoisomerism
The properties of 1,3,5-cyclohexanetriol are intrinsically linked to its stereoisomeric form. The most common isomers are the cis,cis- and cis,trans-configurations. It is crucial to distinguish between the different forms, as they are associated with distinct CAS (Chemical Abstracts Service) numbers.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [3][4] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| IUPAC Name | cyclohexane-1,3,5-triol | [5] |
Stereoisomer-Specific Information:
| Property | cis,cis-1,3,5-Cyclohexanetriol | Mixture of cis and trans Isomers |
| CAS Number | 50409-12-6 | 2041-15-8, 13314-30-2 |
| Appearance | White crystalline solid | White to off-white powder/crystal |
| Melting Point | 184 °C | ~245 °C |
| Boiling Point | 302.1 °C (predicted) | 302.1 °C (predicted) |
| Solubility | Soluble in water (especially hot), ethanol, and methanol. | Soluble in water, ethanol, and methanol. |
Note: The dihydrate of cis,cis-1,3,5-cyclohexanetriol has a CAS number of 60662-54-6 and a melting point of 108-111 °C.
Spectral Data for Structural Elucidation
Spectroscopic data is fundamental for the identification and characterization of 1,3,5-cyclohexanetriol. Below is a summary of typical spectral features.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of the cis- and trans- mixture shows characteristic signals for the methine protons attached to the hydroxyl groups and the methylene protons of the cyclohexane ring. Key chemical shifts are observed around 4.62 ppm (hydroxyl protons), 3.34 ppm (methine protons), and between 0.96 and 1.96 ppm (methylene protons).[3]
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Signals for the carbon atoms bonded to the hydroxyl groups are typically found downfield, while the methylene carbons appear upfield.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 1,3,5-cyclohexanetriol (molecular weight 132.16) shows a molecular ion peak (M+) at m/z 132. Common fragmentation patterns involve the loss of water molecules and portions of the cyclohexane ring.[5]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹, and C-O stretching appears in the 1000-1200 cm⁻¹ region.
Synthesis of 1,3,5-Cyclohexanetriol: A Detailed Protocol
The most prevalent and industrially scalable method for the synthesis of 1,3,5-cyclohexanetriol is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1][6] This process reduces the aromatic ring to a cyclohexane ring while retaining the hydroxyl functionalities.
Reaction Principle
The hydrogenation of phloroglucinol is a reduction reaction where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst. Ruthenium on carbon (Ru/C) is a highly effective catalyst for this transformation, offering good yields and selectivity.[1] The stereochemical outcome of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions, allowing for the targeted synthesis of specific isomers.
Experimental Workflow: Hydrogenation of Phloroglucinol
The following diagram outlines the key steps in the synthesis of 1,3,5-cyclohexanetriol from phloroglucinol.
Caption: Workflow for the synthesis of 1,3,5-Cyclohexanetriol.
Step-by-Step Methodology
Materials:
-
Phloroglucinol
-
10% Ruthenium on carbon (Ru/C)
-
Isopropyl alcohol
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Charging: In a high-pressure reactor, charge phloroglucinol, 10% Ru/C catalyst, and isopropyl alcohol. The typical substrate-to-catalyst ratio is around 10:1 by weight.
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600.51 Torr) and begin heating to the reaction temperature (e.g., 120°C) with stirring.
-
Reaction: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 24 hours). Monitor the hydrogen uptake to gauge the reaction progress.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid Ru/C catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the isopropyl alcohol.
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure 1,3,5-cyclohexanetriol. A typical yield for this process is around 77%.[6]
Applications in Drug Development and Research
The unique structural features of 1,3,5-cyclohexanetriol make it a valuable molecule in the pharmaceutical industry and academic research.
Chiral Scaffold in Asymmetric Synthesis
The stereoisomers of 1,3,5-cyclohexanetriol serve as excellent chiral building blocks for the synthesis of enantiomerically pure compounds.[1] Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The well-defined stereochemistry of 1,3,5-cyclohexanetriol can be exploited to introduce chirality into a target molecule, guiding the synthesis towards the desired enantiomer.
Precursor for Functional Materials and Drug Delivery Systems
The three hydroxyl groups of 1,3,5-cyclohexanetriol provide reactive sites for further chemical modification. This allows for its use as a precursor in the synthesis of various functional materials. For instance, it can be reacted with diacids to form biodegradable polyesters, which have potential applications in drug delivery systems and tissue engineering.[1]
Enhancing Drug Solubility and Bioavailability
1,3,5-Cyclohexanetriol has been investigated for its ability to form complexes with active pharmaceutical ingredients, which can enhance their solubility and bioavailability.[1] This is particularly beneficial for poorly water-soluble drugs, as improved solubility can lead to better absorption and therapeutic efficacy.
Building Block in Supramolecular Chemistry
The hydroxyl groups of 1,3,5-cyclohexanetriol can participate in hydrogen bonding, making it a useful building block in supramolecular chemistry. It can be used to construct metal-organic frameworks (MOFs) and liquid crystals.[1] MOFs are porous materials with potential applications in gas storage, separation, and catalysis, while liquid crystals are used in displays and sensors.
The following diagram illustrates the potential application of 1,3,5-cyclohexanetriol as a chiral scaffold in drug development.
Caption: Use of 1,3,5-Cyclohexanetriol as a chiral scaffold.
Safety and Handling
While 1,3,5-cyclohexanetriol is generally considered to have low toxicity, appropriate safety precautions should always be taken when handling this chemical in a laboratory setting.
-
Hazard Identification: It may cause irritation to the eyes, respiratory system, and skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If ingested, seek medical attention.
Always consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling 1,3,5-cyclohexanetriol.
Conclusion
1,3,5-Cyclohexanetriol is a multifaceted molecule with a growing number of applications in scientific research and development. Its unique stereochemical properties make it a valuable tool in asymmetric synthesis, while its chemical functionality allows for its incorporation into a variety of functional materials and drug delivery systems. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the importance of 1,3,5-cyclohexanetriol as a versatile building block is expected to increase. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this remarkable compound.
References
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PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. [Link]
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LookChem. (n.d.). Cas 2041-15-8,1,3,5-Cyclohexanetriol. [Link]
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ChemBK. (2024, April 9). cyclohexane-1,3,5-triol. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]
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